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CAS No.: 524927-22-8
Cat. No.: B2518729
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Executive Summary

The quinoline-carbohydrazide hybrid represents a privileged scaffold in medicinal chemistry,
designed to exploit the concept of "molecular hybridization." By fusing the pharmacologically
active quinoline ring (historically validated in antimalarial and anticancer therapeutics) with a
flexible carbohydrazide linker (

), researchers have created a dual-action pharmacophore.

This guide dissects the molecular mechanisms by which these hybrids exert potent anticancer
and antimicrobial effects. The core technical value lies in the linker's ability to act as a
hydrogen-bond donor/acceptor bridge, facilitating deep penetration into the ATP-binding
pockets of kinases (EGFR/VEGFR) and bacterial DNA gyrase.

Structural Rationale & Pharmacophore Analysis[1]

The efficacy of quinoline-carbohydrazide hybrids is not accidental; it is a result of precise
pharmacophoric alignment.
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Structural Component Mechanistic Function

Acts as a planar aromatic anchor. It engages in

Quinoline Ring stacking interactions with aromatic residues

(e.g., Phe, Trp) within the active sites of
enzymes like EGFR and DNA Gyrase.

Provides a flexible "hinge" region. The carbonyl
oxygen and hydrazide nitrogens serve as critical

Carbohydrazide Linker H-bond acceptors and donors, often interacting
with the "hinge region" residues (e.g., Met793 in
EGFR) of the target protein.

Determines specificity. Variations here allow the

) molecule to extend into the hydrophobic pocket
Terminal Aryl/Heteroaryl _ o
Il of kinases or the allosteric sites of

Topoisomerase IV.

Anticancer Mechanism of Action[2][3][4][5][6][7]

The anticancer activity of these hybrids is typically multi-targeted, reducing the likelihood of
drug resistance. The primary modes of action are Tyrosine Kinase Inhibition and Tubulin

Destabilization.

EGFR and VEGFR Tyrosine Kinase Inhibition

Quinoline-carbohydrazide hybrids function as ATP-competitive inhibitors. They occupy the ATP-
binding pocket of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial
Growth Factor Receptor (VEGFR).

¢ Binding Mode: The quinoline nitrogen often forms a water-mediated H-bond or direct H-bond
with the backbone of the kinase hinge region. The carbohydrazide tail extends into the
ribose-binding pocket.

e Consequence: Inhibition of autophosphorylation blocks downstream signaling (PI13K/Akt and
MAPK/ERK pathways), leading to cell cycle arrest (typically GO/G1) and apoptosis.
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Tubulin Polymerization Inhibition

Certain derivatives, particularly those with bulky substitutions on the carbohydrazide nitrogen,
bind to the colchicine-binding site of tubulin.

e Mechanism: They prevent the polymerization of

and
-tubulin subunits into microtubules.[1]

o Result: Disruption of mitotic spindle formation causes cell cycle arrest at the G2/M phase,
triggering "mitotic catastrophe" and subsequent apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the dual blockade of proliferation and survival pathways by
these hybrids.
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Figure 1: Signal transduction blockade. The hybrid inhibits EGFR/VEGFR, halting PI3K/Akt and
MAPK cascades.

Antimicrobial Mechanism of Action[8]

In the context of bacterial pathogens (e.g., S. aureus, E. coli) and Mycobacteria, the
mechanism shifts toward DNA topology management.

DNA Gyrase and Topoisomerase IV Inhibition

Quinoline-carbohydrazides act as Gyrase B (GyrB) inhibitors. Unlike fluoroquinolones (which
target the GyrA-DNA cleavage complex), these hybrids often target the ATPase domain of
GyrB.

e Mechanism: By competitively binding to the ATP-binding pocket of the GyrB subunit, they
deprive the enzyme of the energy required to introduce negative supercoils into DNA.

o Selectivity: The structural difference between bacterial GyrB and eukaryotic Topoisomerase
Il allows for selective toxicity toward bacteria.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are
recommended.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay
Objective: Quantify the IC50 of the hybrid against purified EGFR kinase.
o Preparation: Use a homogeneous time-resolved fluorescence (HTRF) or radiometric (

-33P-ATP) assay Kkit.

o Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/uL) in kinase buffer (50 mM HEPES
pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35).

o Compound Addition: Add 5 pL of the quinoline-carbohydrazide hybrid (serially diluted in
DMSO) to the wells. Control: Use Erlotinib as a positive control.
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Reaction Initiation: Add ATP (at

concentration) and the peptide substrate (e.g., Poly-Glu-Tyr).

Incubation: Incubate at room temperature for 60 minutes.

Detection: Add detection reagents (EDTA to stop reaction + antibody). Read

fluorescence/radioactivity.

Calculation: Plot % Inhibition vs. Log[Concentration] to determine 1C50.

Protocol 2: Molecular Docking Workflow

Objective: Predict the binding mode and affinity energy (

) before synthesis.

Target Protein Prep
(PDB: 1M17 for EGFR)
Remove Water/Ligands

Grid Generation
(Define Active Site Box)

Docking Algorithm Interaction Analysis
(e.g., AutoDock Vina/Glide) (H-Bonds, Pi-Stacking)

Genetic Algorithm Score Calculation

Ligand Prep
(Hybrid Structure)
Energy Minimization

Click to download full resolution via product page

Figure 2: In silico validation workflow. Essential for rationalizing SAR data.

Protocol 3: DNA Gyrase Supercoiling Assay

Obijective: Confirm antibacterial mechanism is Gyrase-mediated.

e Reaction Mix: Combine plasmid DNA (relaxed pBR322), DNA gyrase enzyme (from E. coli or
S. aureus), assay buffer, and ATP.

o Treatment: Add test compound at varying concentrations (1-100 uM). Include Ciprofloxacin
(GyrA poison) and Novobiocin (GyrB inhibitor) as controls.

e |ncubation: 37°C for 1 hour.
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o Electrophoresis: Run reaction products on a 1% agarose gel without ethidium bromide
(EtBr).

e Staining: Stain gel with EtBr after the run.

e Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition is visualized as the
persistence of the relaxed DNA band.

Structure-Activity Relationship (SAR) Summary

Based on recent literature (2018-2024), the following substitutions optimize activity:

Position on Scaffold Preferred Substitution Effect on Activity

Enhances lipophilicity and

Quinoline C-2 Methyl or Phenyl group "
membrane permeability.

. _ _ Essential for H-bonding in the
Quinoline C-4 Carbohydrazide Linker ] )
active site.

] ] Increases acidity of NH,
) ) Electron-withdrawing aryl (e.qg., ] )
Hydrazide Terminal (N") strengthening H-bonds with
4-NO2-phenyl) )
receptor residues.

Improves metabolic stability
Halogens (ClI, F) or Methoxy (- and

uinoline Ring (C-6/C-7
Q g( ) OMe)

-stacking interactions.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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